Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro- is a chemical compound with the molecular formula C14H12ClIN2O It is known for its unique structural features, which include a benzamide core substituted with chloro, iodo, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a precursor benzamide compound followed by halogenation. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and halogenation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can convert nitro groups to amines.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and iodo substituents can also influence the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl-
- 2-amino-5-chloro-N-(2-iodophenyl)benzamide
Uniqueness
Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro- is unique due to the presence of both chloro and iodo substituents along with a nitro group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
826991-67-7 |
---|---|
Molecular Formula |
C14H10ClIN2O3 |
Molecular Weight |
416.60 g/mol |
IUPAC Name |
5-chloro-N-(2-iodophenyl)-N-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C14H10ClIN2O3/c1-17(13-5-3-2-4-11(13)16)14(19)10-8-9(15)6-7-12(10)18(20)21/h2-8H,1H3 |
InChI Key |
FECRBOMESGBALZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1I)C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.